N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a morpholine group, and a phthalazine moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the morpholine group and the phthalazine moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives, morpholine-containing molecules, and phthalazine-based compounds. Examples include:
Benzodiazole derivatives: Compounds with similar benzodiazole rings but different substituents.
Morpholine-containing molecules: Compounds featuring the morpholine group with varying functional groups.
Phthalazine-based compounds: Molecules with the phthalazine moiety and different substituents.
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H26N6O3S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H26N6O3S/c1-18-10-11-19(16-24(18)37(34,35)28-17-25-29-22-8-4-5-9-23(22)30-25)26-20-6-2-3-7-21(20)27(32-31-26)33-12-14-36-15-13-33/h2-11,16,28H,12-15,17H2,1H3,(H,29,30) |
InChI Key |
PGUQDZSUGAWHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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